![molecular formula C12H14N2 B14200559 (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile CAS No. 869800-24-8](/img/structure/B14200559.png)
(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile: is a chiral azetidine derivative characterized by a four-membered ring structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it requires precise control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave irradiation and solid supports, such as alumina, can enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its chiral nature makes it valuable for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects .
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or conductivity .
Mecanismo De Acción
The mechanism of action of (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Azetidine-2-carbonitrile: A simpler analog without the phenylethyl group.
Piperidine derivatives: Six-membered ring analogs with similar reactivity and applications.
Uniqueness: (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile is unique due to its chiral nature and the presence of the phenylethyl group, which can enhance its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials .
Propiedades
Número CAS |
869800-24-8 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(14)9-13/h2-6,10,12H,7-8H2,1H3/t10-,12-/m0/s1 |
Clave InChI |
CGSQUBOUEXDHKM-JQWIXIFHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CC[C@H]2C#N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



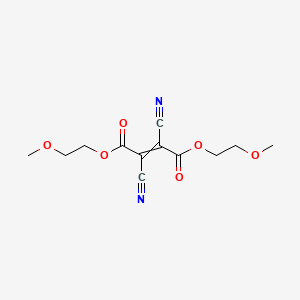
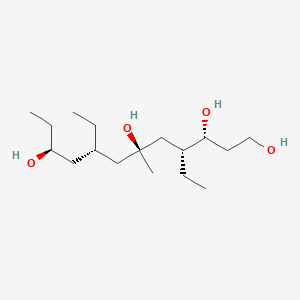
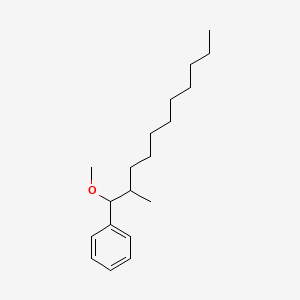
![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
![3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde](/img/structure/B14200502.png)

![5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14200506.png)
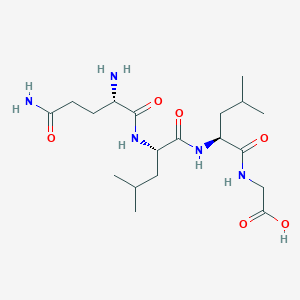


![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
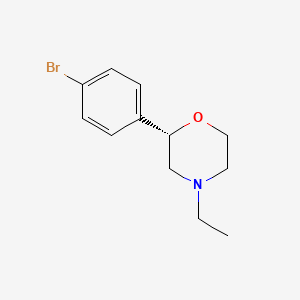
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
